molecular formula C22H26N2O5 B570059 11-Methoxyuncarine C CAS No. 61665-08-5

11-Methoxyuncarine C

Cat. No.: B570059
CAS No.: 61665-08-5
M. Wt: 398.459
InChI Key: SRKHGHLMEDVZRX-XZLQSYOBSA-N
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Description

11-Methoxyuncarine C is an organic compound with the molecular formula C22H26N2O5 and a molecular weight of 398.5. It is an alkaloid isolated from the plant Uncaria rhynchophylla, which is known for its medicinal properties. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .

Mechanism of Action

Target of Action

This compound is a useful organic compound for research related to life sciences .

Biochemical Pathways

It is known that this compound is an alkaloid isolated from Uncaria rhynchophylla , but the downstream effects of its action on biochemical pathways require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyuncarine C involves several steps, including the formation of the core structure and the introduction of functional groups. One common method involves the use of a microreactor for rapid synthesis. The microreactor technique facilitates efficient mixing of reagents and heat conduction, leading to faster reaction rates . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyuncarine C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-Methoxyuncarine C has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and other chemical products

Comparison with Similar Compounds

11-Methoxyuncarine C is structurally similar to other alkaloids, such as:

  • Isomitraphylline (CAS#4963-01-3)
  • Uncarine A (CAS#6899-73-6)
  • Vineridine (CAS#3489-06-3)
  • Caboxine A (CAS#53851-13-1)
  • Isocarapanaubine (CAS#17391-09-2)

These compounds share similar core structures but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities. For example, its methoxy group may contribute to its distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKHGHLMEDVZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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